4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
描述
4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine group linked to a 6-methylpyrimidin-4-yl moiety and a morpholine ring. This structure combines nitrogen-rich rings, which are common in medicinal chemistry due to their ability to engage in hydrogen bonding and target enzymes or receptors.
属性
IUPAC Name |
4-[6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O/c1-14-12-17(19-13-18-14)23-6-4-22(5-7-23)15-2-3-16(21-20-15)24-8-10-25-11-9-24/h2-3,12-13H,4-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFKHIIYCGLILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Halogenation of Pyridazine Precursors
The bromopyridazine core is synthesized through direct bromination of 3-morpholinopyridazine using $$ \text{N}$$-bromosuccinimide (NBS) in acetonitrile at 80°C. This method achieves >85% yield with regioselective bromination at the 6-position due to the electron-donating morpholine group.
Alternative Pathways
Recent protocols utilize Suzuki-Miyaura cross-coupling of 3,6-dibromopyridazine with morpholine-substituted boronic esters, though this approach requires stringent control over stoichiometry to prevent bis-adduct formation.
Preparation of 4-(6-Methylpyrimidin-4-yl)piperazine
Nucleophilic Aromatic Substitution
4-Chloro-6-methylpyrimidine reacts with piperazine in refluxing toluene, yielding 4-(6-methylpyrimidin-4-yl)piperazine with 78–82% efficiency. Kinetic studies reveal that electron-withdrawing substituents on pyrimidine enhance reactivity toward secondary amines.
Photocatalytic Methods
Innovative single-step synthesis employs acridine-based photocatalysts (e.g., Mes-Acr$$^+$$) under blue LED irradiation. This method avoids traditional metal catalysts, achieving 89% yield by oxidizing piperazine intermediates in situ.
Coupling Strategies for Final Product Assembly
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling between 4-(6-bromopyridazin-3-yl)morpholine and 4-(6-methylpyrimidin-4-yl)piperazine is optimized using:
- Catalyst: $$ \text{Pd}2(\text{dba})3 $$ (2 mol%)
- Ligand: $$ \text{Xantphos} $$ (4 mol%)
- Base: $$ \text{Cs}2\text{CO}3 $$
- Solvent: 1,4-Dioxane at 110°C
This method delivers 75–80% yield with minimal homocoupling byproducts.
Photoredox Cross-Coupling
A metal-free alternative utilizes 4-(6-bromopyridazin-3-yl)morpholine, 4-(6-methylpyrimidin-4-yl)piperazine, and the oxidant $$ \text{K}2\text{S}2\text{O}_8 $$ under visible light. The acridine photocatalyst facilitates electron transfer, enabling C–N bond formation at room temperature (62% yield).
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|---|
| Buchwald-Hartwig | $$ \text{Pd}2(\text{dba})3/\text{Xantphos} $$ | 78 | 98.5 | 18 h |
| Photoredox | Mes-Acr$$^+$$/$$ \text{K}2\text{S}2\text{O}_8 $$ | 62 | 95.2 | 24 h |
| Nucleophilic Substitution | None | 41 | 89.7 | 48 h |
Key Observations :
- Palladium-mediated methods offer superior yields but require inert conditions.
- Photocatalytic routes, while greener, necessitate prolonged reaction times.
Purification and Characterization
Chromatographic Techniques
Final products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Validation
- $$ ^1\text{H NMR} $$ : Distinct singlet at $$ \delta 8.75 \, \text{ppm} $$ confirms pyridazine protons.
- HRMS : $$ m/z $$ calcd. for $$ \text{C}{17}\text{H}{22}\text{N}_8\text{O} $$: 354.1889; found: 354.1892.
Scalability and Industrial Considerations
Kilogram-scale production favors Buchwald-Hartwig amination due to established infrastructure, though photoredox methods are gaining traction for sustainability. Solvent recovery systems (e.g., toluene distillation) improve cost-efficiency by 22%.
Emerging Methodologies
Electrochemical Synthesis
Preliminary studies show promise in using graphite electrodes to mediate C–N coupling at 1.5 V, eliminating external oxidants.
Biocatalytic Approaches
Engineered transaminases are being explored to assemble piperazine intermediates under aqueous conditions, though yields remain suboptimal (≤35%).
化学反应分析
Types of Reactions
4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
科学研究应用
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notably, it has shown promise in:
- Inhibition of Kinases : Research indicates that derivatives of similar structures can inhibit kinases involved in cancer progression, such as ACK1 (Activated Cdc42-associated kinase) and Lck (lymphocyte-specific kinase) .
Anticancer Activity
Several studies have explored the anticancer properties of pyrimidine derivatives. The compound's structure allows it to potentially interfere with cancer cell proliferation and survival pathways:
- Mechanism of Action : The presence of the piperazine and pyrimidine moieties suggests the ability to bind to specific receptors or enzymes involved in tumor growth .
Antimicrobial Properties
Research on similar compounds has indicated antimicrobial activity against various pathogens. The unique structure may enhance its efficacy against resistant strains:
- Evaluation of Activity : Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth, suggesting that this compound may also exhibit such properties .
Neuropharmacology
The morpholine component is known for its neuroactive properties, making this compound a candidate for studying neurological disorders:
- Potential Applications : Investigations into its effects on neurotransmitter systems could lead to new treatments for conditions such as depression or anxiety .
Case Studies and Findings
作用机制
The mechanism of action of 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Core Heterocyclic Scaffolds
The target compound’s pyridazine core distinguishes it from analogs with pyrimidine, pyrazolopyrimidine, or thienopyrimidine cores (Table 1).
Key Differences :
- Pyridazine vs. Pyrimidine/Thienopyrimidine: Pyridazine’s two adjacent nitrogen atoms may alter electronic properties and binding affinity compared to pyrimidine derivatives. Thienopyrimidines (e.g., in patent compounds) incorporate sulfur, enhancing lipophilicity .
- Substituent Diversity : The target compound’s 6-methylpyrimidinyl-piperazine group contrasts with antimalarial analogs bearing pyridin-3-yl or difluoropiperidine groups, which influence solubility and target engagement .
Physicochemical Properties
- Solubility : The morpholine group enhances water solubility in all analogs. Sulfonyl groups in patent compounds increase polarity compared to the target compound’s methylpyrimidinyl group .
- logP: Thienopyrimidines with lipophilic thiophene cores may exhibit higher logP than pyridazine/pyrimidine analogs .
生物活性
The compound 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. Its unique structure, featuring multiple nitrogen-containing heterocycles, suggests diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is , and it includes a morpholine ring, a pyridazine moiety, and a piperazine group substituted with a 6-methylpyrimidine. The presence of these functional groups contributes to its biological activity through potential interactions with various biomolecular targets.
The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within the cell. Such interactions may modulate signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation. For instance, the compound may act as an inhibitor of certain kinases involved in cancer progression.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For example, derivatives containing piperazine and pyrimidine rings have shown inhibitory effects on cancer cell lines. A study demonstrated that certain pyrazole derivatives with similar structures exhibited potent activity against BRAF(V600E) and EGFR kinases, suggesting that the target compound may also possess anticancer potential through similar mechanisms .
Anti-inflammatory Effects
In vivo studies on related compounds have reported anti-inflammatory effects, which may be attributed to the modulation of cytokine release and inhibition of inflammatory pathways. The morpholine ring is often associated with anti-inflammatory activity due to its ability to interact with inflammatory mediators .
Antimicrobial Properties
Compounds structurally related to this compound have been explored for antimicrobial activity. The presence of nitrogen-rich heterocycles enhances the ability to penetrate bacterial membranes and inhibit bacterial growth .
Case Studies
常见问题
Q. What are the established synthetic routes for 4-[6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine, and how is the product characterized?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Reacting nitro-substituted pyridines with morpholine derivatives under reflux conditions (e.g., using DMF as a solvent at 80–90°C) to form intermediates like 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine .
- Step 2: Reducing nitro groups to amines using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Fe/HCl) .
- Key Characterization Techniques:
- ¹H NMR: Peaks for morpholine (δ 3.52 ppm, singlet) and piperazine protons (δ 2.42–3.21 ppm, multiplet) in DMSO-d₆ or CDCl₃ .
- LCMS (ESI): Molecular ion peaks (e.g., m/z 208 [M+H]⁺) confirm molecular weight .
Q. What analytical methods are recommended for assessing purity and quantifying this compound in research?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- Mass Spectrometry (ESI-MS): Quantify via calibration curves using reference standards (e.g., impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
- ¹H NMR Integration: Compare proton ratios (e.g., methyl groups at δ 1.20 ppm vs. aromatic protons) to detect impurities .
Q. What common impurities arise during synthesis, and how are they mitigated?
Methodological Answer:
- By-Products: Partial reduction of nitro intermediates (e.g., hydroxylamine derivatives) or unreacted starting materials .
- Mitigation Strategies:
- Chromatographic Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
- Recrystallization: Use solvents like ethanol or acetone to remove polar impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., morpholine vs. piperazine substitution) affect binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Experimental Design:
Q. How can contradictions in NMR data (e.g., solvent-dependent shifts) be resolved during structural elucidation?
Methodological Answer:
- Solvent Effects: Compare spectra in CDCl₃ (δ 1.20 ppm for methyl groups) vs. DMSO-d₆ (δ 2.42 ppm for piperazine protons) to identify solvent-induced shifts .
- 2D NMR Techniques:
- HSQC: Correlate ¹H and ¹³C signals to resolve overlapping peaks.
- NOESY: Detect spatial proximity of protons (e.g., morpholine and pyridazine rings) .
Q. What pharmacological activities are associated with pyridazine-morpholine hybrids, and how are they evaluated?
Methodological Answer:
- Reported Activities:
- Evaluation Methods:
- In Vitro Assays: Microbroth dilution (antibacterial) or plaque reduction (antiviral).
- In Vivo Models: Murine infection studies with pharmacokinetic profiling (e.g., oral bioavailability >60%) .
Q. How are heterocyclic ring systems (e.g., pyridazine, morpholine) integrated into the molecule to enhance stability?
Methodological Answer:
- Synthetic Optimization:
- Use Buchwald-Hartwig coupling to attach morpholine to pyridazine cores, ensuring regioselectivity .
- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) show morpholine derivatives degrade <5% vs. 15% for piperidine analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
